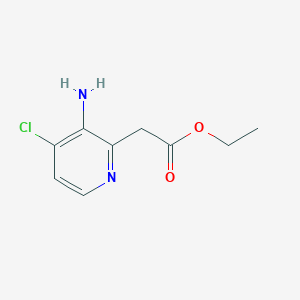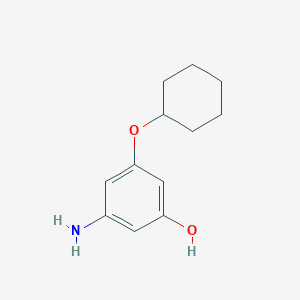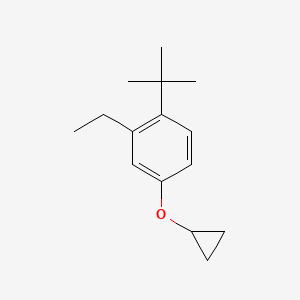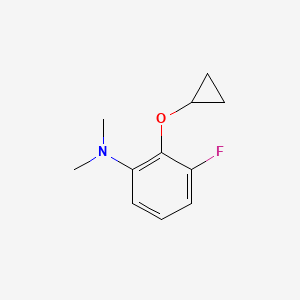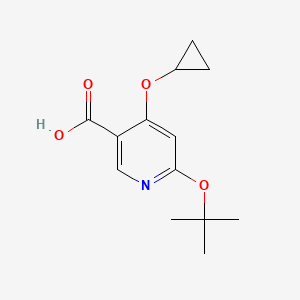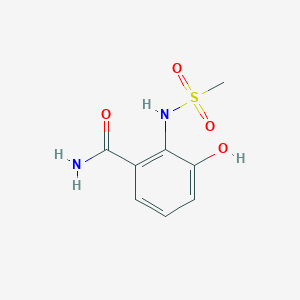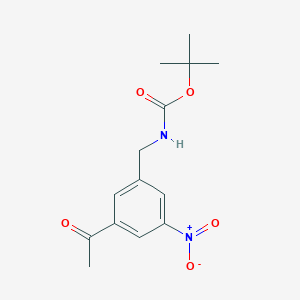
(2-Cyclopropoxy-6-ethylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-6-ethylphenyl)methanamine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound features a cyclopropoxy group and an ethyl group attached to a phenyl ring, with a methanamine group as the functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropoxy-6-ethylphenyl)methanamine can be achieved through several methods. One common approach involves the alkylation of 2-cyclopropoxy-6-ethylphenol with a suitable amine precursor under controlled conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation . These reactions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxy-6-ethylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary amines or alcohols.
Scientific Research Applications
(2-Cyclopropoxy-6-ethylphenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-6-ethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Cyclopropoxy-4-fluorophenyl)methanamine: Similar structure with a fluorine atom instead of an ethyl group.
(2-Cyclopropylmethoxy)phenylmethanamine: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
Uniqueness
(2-Cyclopropoxy-6-ethylphenyl)methanamine is unique due to the presence of both a cyclopropoxy group and an ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2-cyclopropyloxy-6-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-9-4-3-5-12(11(9)8-13)14-10-6-7-10/h3-5,10H,2,6-8,13H2,1H3 |
InChI Key |
ZPUUKSSFSATUGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



